![molecular formula C8H11NO2 B2462567 2-Ethoxy-3-methoxypyridine CAS No. 2365418-64-8](/img/structure/B2462567.png)
2-Ethoxy-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 2-ethoxy-3-methoxypyridine .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-3-methoxypyridine is 1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
- Protodeboronation : 2-Ethoxy-3-methoxypyridine serves as a precursor for boronic acid derivatives. Researchers have employed it in catalytic protodeboronation reactions, particularly for alkyl boronic esters . These reactions are valuable for constructing complex organic molecules.
- The Suzuki–Miyaura reaction is a powerful carbon–carbon bond-forming process. It involves coupling aryl or vinyl boronic acids with aryl or vinyl halides. 2-Ethoxy-3-methoxypyridine can be used as a boron reagent in this context . The mild reaction conditions and functional group tolerance make this method widely applicable.
Boronic Acid Derivatives Synthesis
Suzuki–Miyaura Cross-Coupling
properties
IUPAC Name |
2-ethoxy-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFAXVZEZQOVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-methoxypyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.